molecular formula C12H10N2 B094293 Pyridine, 2-[2-(3-pyridinyl)ethenyl]- CAS No. 17755-52-1

Pyridine, 2-[2-(3-pyridinyl)ethenyl]-

Cat. No.: B094293
CAS No.: 17755-52-1
M. Wt: 182.22 g/mol
InChI Key: AUXDIUGCNUFQEM-VOTSOKGWSA-N
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Description

Pyridine, 2-[2-(3-pyridinyl)ethenyl]- is a heterocyclic compound that is widely used in the pharmaceutical industry and in various scientific research applications. It is composed of a nitrogen atom with an aromatic pyridine ring connected to an alkene group. Pyridine, 2-[2-(3-pyridinyl)ethenyl]- is an important building block for the synthesis of various organic compounds and is used in many different synthetic pathways. This compound is also used as a reagent in various biochemical and physiological studies.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, including "Pyridine, 2-[2-(3-pyridinyl)ethenyl]-" . It’s important to follow safety guidelines when handling this compound.

Future Directions

The future directions of research involving “Pyridine, 2-[2-(3-pyridinyl)ethenyl]-” could involve further exploration of its synthesis methods, chemical reactions, and potential applications .

Properties

IUPAC Name

2-[(E)-2-pyridin-3-ylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXDIUGCNUFQEM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263077
Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13362-75-9, 17755-52-1
Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13362-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2-(2-(3-Pyridyl)vinyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Pyridyl)-2(3-pyridly)ethylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63903
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Record name MLS000737373
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Record name Pyridine, 2-[2-(3-pyridinyl)ethenyl]-, (E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE
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Q & A

Q1: How does the structure of 1-(2-pyridyl)-2-(3-pyridyl)ethylene contribute to its coordination behavior?

A: 1-(2-pyridyl)-2-(3-pyridyl)ethylene possesses two nitrogen donor atoms within its pyridyl rings, making it a bidentate ligand. These nitrogen atoms can readily coordinate to metal centers, forming stable complexes. The presence of the ethylene bridge introduces rigidity to the ligand, influencing the geometry and stability of the resulting metal complexes. [, , ]

Q2: Can 1-(2-pyridyl)-2-(3-pyridyl)ethylene undergo photochemical reactions within metal-organic frameworks?

A: Yes, research has demonstrated that 1-(2-pyridyl)-2-(3-pyridyl)ethylene can participate in [2+2] photocycloaddition reactions when incorporated into certain metal-organic frameworks. For example, upon exposure to UV or sunlight, complexes containing this ligand can undergo a single-crystal-to-single-crystal (SCSC) transformation, forming cyclobutane derivatives. This reactivity is particularly interesting for developing photo-switchable materials and optical memory devices. [, ]

Q3: What spectroscopic techniques are useful for characterizing complexes containing 1-(2-pyridyl)-2-(3-pyridyl)ethylene?

A3: Various spectroscopic techniques can provide valuable information about complexes incorporating this ligand. These include:

  • UV-Vis Spectroscopy: Helps analyze the electronic transitions within the ligand and the metal center, providing insights into the coordination environment and geometry. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the organic ligand itself and for studying solution-phase dynamics of complexes. []
  • Photoelectron Spectroscopy (PES): Provides information about the electronic structure and ionization potentials of the free ligand, aiding in the interpretation of its coordination behavior. []

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